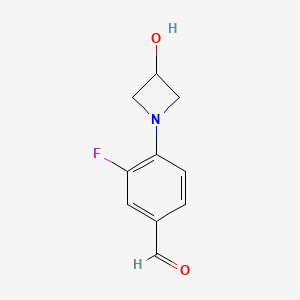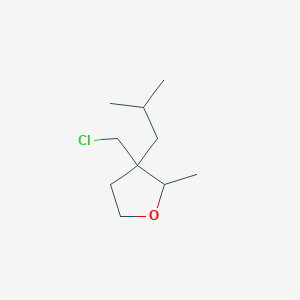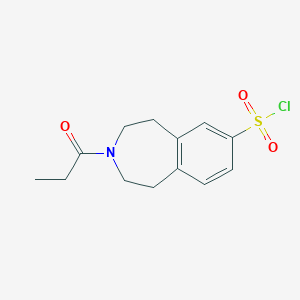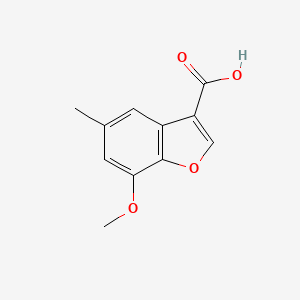
4-chloro-N-(3-ethynylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-ethynylphenyl)butanamide is an organic compound with the molecular formula C12H12ClNO It is a derivative of butanamide, featuring a chloro group at the 4-position and an ethynyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethynylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-ethynylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-ethynylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(3-ethynylphenyl)butanoic acid.
Reduction: Formation of 4-chloro-N-(3-ethynylphenyl)butanol.
Substitution: Formation of 4-azido-N-(3-ethynylphenyl)butanamide or 4-thio-N-(3-ethynylphenyl)butanamide.
Scientific Research Applications
4-chloro-N-(3-ethynylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-ethynylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group may also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide moiety instead of butanamide.
4-chloro-N-(3-ethynylphenyl)propionamide: Similar structure but with a propionamide moiety instead of butanamide.
4-chloro-N-(3-ethynylphenyl)benzamide: Similar structure but with a benzamide moiety instead of butanamide.
Uniqueness
4-chloro-N-(3-ethynylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and ethynyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-(3-ethynylphenyl)butanamide |
InChI |
InChI=1S/C12H12ClNO/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13/h1,3,5-6,9H,4,7-8H2,(H,14,15) |
InChI Key |
ZLVNSLAHELOXRS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)

![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)


![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)




